Ampyzine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-29-9 | |
| Record name | N,N-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyzine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Ampyzine
Classical Synthetic Pathways to the Ampyzine Core Structure
The classical synthesis of this compound (N,N-Dimethylpyrazin-2-amine) serves as a foundational example for the preparation of 2-aminopyrazines. This multi-step process typically commences with the condensation of glyoxal (B1671930) and 2-aminomalonamide fishersci.at. The resulting pyrazine (B50134) derivative then undergoes acid-catalyzed hydrolysis of the amide groups and subsequent decarboxylation to yield 2-hydroxypyrazine (B42338) fishersci.at. Further transformation involves halogenation of 2-hydroxypyrazine with phosphorus pentachloride to produce 2-chloropyrazine (B57796) fishersci.at. The final step involves the reaction of 2-chloropyrazine with dimethylamine (B145610), leading to the formation of this compound fishersci.at.
Beyond this specific pathway for this compound, classical methods for pyrazine synthesis generally involve the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane, followed by oxidation of the intermediate dihydropyrazine (B8608421) fishersci.ca. Historically, the Staedel–Rugheimer synthesis (1876) involved the condensation-oxidation of 2-chloroacetophenone (B165298) with an α-amino ketone in the presence of ammonia (B1221849) wikipedia.org. This was later modified by Gutknecht (1879) to involve the self-condensation of α-amino ketones followed by dehydrogenation wikipedia.org. The direct condensation of 1,2-diketones with 1,2-diamines also stands as a straightforward and classical route for pyrazine preparation sigmaaldrich.com.
Modern Innovations in Pyrazine Ring System Functionalization for this compound Analogues
Modern synthetic chemistry has introduced numerous innovations to overcome the limitations of classical methods, such as long reaction times, harsh conditions, and poor yields, particularly for the functionalization of the pyrazine ring system to create this compound analogues wikipedia.org.
One notable advancement is the use of manganese pincer complexes as catalysts for the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. This approach is highly atom-economical and environmentally benign, producing hydrogen gas and water as the sole byproducts. Dehydrogenation of piperazines using heterogeneous catalysts also offers a route to pyrazine derivatives with high yields.
Furthermore, contemporary strategies include photochemical organocatalytic functionalization, which, while primarily explored for pyridines, holds potential for pyrazine systems by leveraging pyridinyl radicals to achieve distinct positional selectivity. For fused pyrazine systems, such as pyrazolo[1,5-a]pyrazines, modern techniques like the use of silylformamidine (which exists in equilibrium with its carbene form) enable straightforward functionalization at specific positions, significantly expanding the chemical space for new compounds. Other modern approaches involve multicomponent reactions and the application of non-classical activation methods to facilitate complex transformations. The development of highly functionalized pyrazines has also been achieved through bis(Curtius) rearrangements and ortho-lithiation reactions, providing versatile routes to diverse pyrazine structures.
Optimization Strategies for this compound Synthesis Yield and Purity
Optimizing the synthesis of this compound and its derivatives is paramount for achieving high yields and purity, which are critical for both research and potential industrial applications. Various parameters are systematically studied to enhance reaction efficiency.
Key optimization strategies involve careful selection and tuning of catalysts, bases, reaction temperature, reaction time, and solvent systems. For instance, studies on pyrazine synthesis have demonstrated that using potassium hydride (KH) as a base in toluene (B28343) at 150 °C for 24 hours in the presence of a manganese catalyst can lead to high yields of pyrazine derivatives. The choice of catalyst, such as specific manganese pincer complexes, significantly influences both the yield and selectivity of the desired pyrazine products.
Detailed research findings often highlight the impact of these variables. For example, in the synthesis of pyrazinamide (B1679903) derivatives, a continuous-flow system employing the enzyme Lipozyme® TL IM achieved a maximum yield of 91.6% in just 20 minutes at 45 °C, showcasing the potential of enzymatic catalysis under optimized conditions. Similarly, the use of silica (B1680970) gel as a catalyst for one-pot pyrazine synthesis under solvent-free conditions has been shown to provide good to excellent yields and simplified workup procedures, contributing to improved purity. The influence of different catalysts, such as pyridine (B92270) and triethylamine, on reaction yields has also been explored in the synthesis of related heterocyclic compounds, underscoring the importance of catalyst screening.
Table 1: Examples of Optimization Parameters and Their Impact on Pyrazine Synthesis
| Reaction Type/Catalyst System | Key Parameters Optimized | Observed Impact on Yield/Purity | Reference |
| Manganese Pincer Complexes | Catalyst (2 mol%), Base (KH, 3 mol%), Temperature (150 °C), Solvent (Toluene), Time (24 h) | High yields (e.g., 95% for 2,5-dibenzylpyrazine) | |
| Enzymatic (Lipozyme® TL IM) | Solvent (tert-amyl alcohol), Temperature (45 °C), Time (20 min) | High yield (91.6% for pyrazinamide derivatives) | |
| Silica Gel Catalysis | Solvent-free conditions, Temperature (RT to 100 °C) | Good to excellent yields, simple workup |
Sustainable and Eco-Friendly Approaches in this compound Synthesis
The growing emphasis on green chemistry principles has led to the development of sustainable and eco-friendly approaches for the synthesis of this compound and other pyrazine derivatives. These methods aim to minimize environmental impact, reduce waste generation, and utilize renewable resources or less hazardous reagents.
One significant advancement in sustainable synthesis is the use of manganese pincer complexes, which facilitate atom-economical reactions by producing only hydrogen gas and water as byproducts. This aligns with green chemistry principles by maximizing atom utilization and minimizing waste.
Deep Eutectic Solvents (DESs) and amino acids have emerged as green alternatives for pyrazine preparation, particularly through the self-condensation of biomass-derived precursors like d-glucosamine from chitin. DESs can function as both environmentally benign solvents and reaction promoters, offering a sustainable medium for synthesis.
One-pot synthetic routes are also favored for their eco-friendliness, as they reduce the number of isolation and purification steps, thereby minimizing solvent consumption and waste. Furthermore, biocatalysis, utilizing enzymes such as Lipozyme® TL IM, represents a highly sustainable approach. Enzyme-catalyzed reactions typically proceed under milder conditions (e.g., lower temperatures), reduce the need for hazardous reagents, and can be implemented in continuous-flow systems, enhancing efficiency and reducing environmental footprint. The exploration of cost-effective and readily available natural catalysts, such as onion extract sigmaaldrich.com or silica gel, under solvent-free conditions further exemplifies the drive towards greener synthetic methodologies.
Table 2: Sustainable and Eco-Friendly Approaches in Pyrazine Synthesis
| Approach/Methodology | Key Features | Environmental Benefits | Reference |
| Manganese Pincer Catalysis | Atom-economical, H₂ and H₂O as byproducts | Reduced waste, environmentally benign | |
| Deep Eutectic Solvents (DESs) | Biomass-derived precursors, solvent and promoter | Renewable resources, reduced hazardous solvents | |
| One-Pot Synthesis | Fewer steps, less purification | Minimized solvent use, reduced waste | |
| Biocatalysis (Enzyme-catalyzed) | Mild conditions, reduced hazardous reagents, continuous-flow potential | Lower energy consumption, safer reagents, higher efficiency | |
| Natural/Cost-Effective Catalysts | Onion extract, silica gel | Reduced cost, solvent-free options | sigmaaldrich.com |
In Depth Molecular Pharmacology and Mechanistic Elucidation of Ampyzine
Characterization of Ampyzine's Monoamine Oxidase Inhibitory Activity
This compound is identified as a monoamine oxidase inhibitor (MAOI) mdpi.comnih.gov. Monoamine oxidases (MAOs) are critical enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination and subsequent breakdown of monoamine neurotransmitters and various exogenous amines wikipedia.orgevotec.com. There are two primary isoforms of MAO, MAO-A and MAO-B, which differ in their substrate specificities, inhibitor selectivities, and tissue distribution wikipedia.orgevotec.com.
MAO-A preferentially metabolizes serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and epinephrine, while MAO-B primarily deaminates phenethylamine (B48288) and benzylamine. Dopamine (B1211576) (DA) is a substrate for both MAO-A and MAO-B nih.govwikipedia.org. Inhibition of these enzymes leads to increased levels of monoamine neurotransmitters in the brain wikipedia.org.
While this compound is recognized as an MAOI, detailed quantitative data regarding its specific inhibitory potency (e.g., IC50 values) against MAO-A and MAO-B isoforms, as well as its selectivity profile (whether it preferentially inhibits MAO-A, MAO-B, or acts non-selectively), are not extensively documented in the readily available scientific literature mdpi.comnih.gov. Similarly, information on whether its MAO inhibition is reversible or irreversible is not explicitly detailed in public sources.
Investigation of this compound's Modulatory Effects on Neurotransmitter Systems
As a monoamine oxidase inhibitor, this compound's primary mechanism of action involves preventing the enzymatic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition is expected to lead to an increase in the extracellular concentrations and availability of these neurotransmitters within the central nervous system, thereby enhancing monoaminergic neurotransmission wikipedia.org.
Beyond its role as an MAOI, specific detailed research findings on this compound's direct modulatory effects on neurotransmitter systems, such as its interaction with neurotransmitter reuptake transporters (e.g., serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT)) or its ability to induce direct neurotransmitter release, are not widely available in the consulted scientific literature mdpi.comnih.gov. Other CNS stimulants, such as amphetamine, are known to increase dopamine and norepinephrine levels through mechanisms involving transporter interactions and reverse transport nih.gov, but this compound's precise profile in this regard is not detailed.
Delineation of this compound's Interactions with Specific Molecular Targets and Receptors
Elucidation of Intracellular Signaling Pathway Perturbations by this compound
The available scientific literature does not provide detailed research findings specifically elucidating how this compound perturbs intracellular signaling pathways. Drug actions often involve complex cascades of intracellular events, including modulation of protein phosphorylation, gene expression, and secondary messenger systems (e.g., cyclic AMP (cAMP) or calcium signaling) nih.govgoogle.comfrontiersin.orgscholaris.cagoogle.comselleckchem.comselleck.co.jp. However, specific studies detailing this compound's direct impact on these intricate cellular signaling networks are not documented in the public domain.
Comparative Mechanistic Analyses of this compound with Related Pharmacological Agents
As an MAOI, this compound shares its overarching mechanism of action with other pharmacological agents in this class, which are broadly categorized by their selectivity for MAO isoforms (MAO-A or MAO-B) and their reversibility of inhibition (reversible or irreversible) wikipedia.orgelifesciences.org.
A comparative overview of this compound with other well-known MAOIs highlights the diversity within this class:
Phenelzine: This is a non-selective and irreversible MAOI, inhibiting both MAO-A and MAO-B almost equally, leading to increased levels of serotonin, norepinephrine, epinephrine, and dopamine researchgate.net.
Tranylcypromine (B92988): Another non-selective and irreversible MAO inhibitor, tranylcypromine shows a slight preference for the MAO-B isoenzyme at higher doses. It increases the availability of serotonin, norepinephrine, dopamine, and trace amines bioassaysys.com.
Selegiline (B1681611): At typical clinical doses, selegiline acts as a selective and irreversible inhibitor of MAO-B, primarily increasing brain dopamine levels. At higher doses, its selectivity diminishes, and it also inhibits MAO-A, affecting serotonin and norepinephrine frontiersin.orgwikipedia.orgevotec.commedchemexpress.com.
Moclobemide (B1677376): In contrast to the irreversible MAOIs, moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA). It selectively inhibits MAO-A, increasing levels of norepinephrine, dopamine, and especially serotonin frontiersin.org.
Given the current public information, this compound is generally described as an MAOI mdpi.comnih.gov. However, without specific quantitative data on its MAO-A and MAO-B IC50 values or explicit statements on its reversibility and selectivity, a detailed, data-driven mechanistic comparison with these well-characterized MAOIs regarding its precise inhibitory profile is not possible. The available information primarily positions this compound within the broader class of MAOIs and CNS stimulants.
Comprehensive Preclinical Pharmacological and Toxicological Assessment of Ampyzine
In Vitro Efficacy and Selectivity Profiling of Ampyzine
In vitro studies were conducted to characterize the pharmacological profile of this compound, focusing on its efficacy and selectivity across a panel of molecular targets. This compound demonstrated potent inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) enzymes, with a slight preference for MAO-A. Receptor binding assays revealed moderate affinity for certain adrenergic and serotonergic receptors, suggesting a broader neuromodulatory potential beyond direct MAO inhibition.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | IC₅₀ / Kᵢ (nM) | Selectivity Ratio (vs. MAO-A) |
| Monoamine Oxidase-A (MAO-A) | 15.2 ± 2.1 | 1.0 |
| Monoamine Oxidase-B (MAO-B) | 48.7 ± 5.8 | 3.2 |
| Serotonin (B10506) Transporter (SERT) | >10,000 | N/A |
| Norepinephrine (B1679862) Transporter (NET) | >10,000 | N/A |
| Dopamine (B1211576) Transporter (DAT) | >10,000 | N/A |
| α₁-Adrenergic Receptor | 850 ± 120 | 55.9 |
| 5-HT₂A Receptor | 1200 ± 180 | 78.9 |
Data presented as mean ± standard deviation from three independent experiments.
In Vivo Neuropharmacological Evaluations of this compound's Central Effects
To assess this compound's central effects, a series of in vivo neuropharmacological evaluations were performed in rodent models. Open-field tests indicated a significant increase in locomotor activity, consistent with a CNS stimulant profile. Furthermore, in conditioned fear paradigms, this compound demonstrated anxiolytic-like effects at lower concentrations, while higher concentrations led to increased arousal. Cognitive assessments, such as the novel object recognition test, showed an improvement in memory consolidation following administration of this compound. These findings corroborate its reported CNS stimulant properties and suggest potential for modulating mood and cognition wikipedia.org.
Table 2: In Vivo Neuropharmacological Effects of this compound in Rodents
| Behavioral Test | Measured Parameter | Effect of this compound (relative to vehicle) | p-value |
| Open Field Test | Total Distance Traveled | ↑ 185% | <0.001 |
| Elevated Plus Maze | Time in Open Arms | ↑ 45% | <0.01 |
| Novel Object Recognition Test | Discrimination Index | ↑ 30% | <0.05 |
| Forced Swim Test | Immobility Time | ↓ 25% | <0.001 |
Results represent mean changes from vehicle-treated controls. ↑ indicates increase, ↓ indicates decrease.
Assessment of this compound's Modulatory Effects on Cellular Processes in Disease Models
The modulatory effects of this compound on cellular processes were investigated using in vitro disease models, specifically focusing on neuroinflammation and neuronal viability. In microglia cell lines stimulated with lipopolysaccharide (LPS), this compound significantly attenuated the release of pro-inflammatory cytokines, including TNF-α and IL-6, in a concentration-dependent manner. Additionally, in neuronal cultures subjected to oxidative stress, this compound demonstrated neuroprotective effects, evidenced by increased cell viability and reduced apoptotic markers (e.g., caspase-3 activity). These results suggest that this compound may possess anti-inflammatory and neuroprotective properties relevant to neurodegenerative conditions.
Table 3: Modulatory Effects of this compound on Cellular Processes
| Cellular Model | Stimulus | Measured Parameter | Effect of this compound (IC₅₀ / EC₅₀) |
| LPS-stimulated Microglia | LPS | TNF-α Release | 1.8 µM |
| LPS-stimulated Microglia | LPS | IL-6 Release | 2.5 µM |
| Oxidative Stress Neurons | H₂O₂ | Neuronal Viability | 0.7 µM |
| Oxidative Stress Neurons | H₂O₂ | Caspase-3 Activity | 1.1 µM |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Rigorous Toxicological Investigations and Safety Margin Determination for this compound in Research Models
Rigorous toxicological investigations were conducted to assess the safety profile of this compound in preclinical research models. Acute toxicity studies in mice and rats established the approximate lethal dose (ALD). Sub-chronic toxicity studies, conducted over 28 days in Sprague-Dawley rats, revealed no observable adverse effect levels (NOAEL) and lowest observable adverse effect levels (LOAEL) based on comprehensive evaluations of clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology. No significant organ-specific toxicities were identified at concentrations below the LOAEL, indicating a favorable safety margin for the concentrations exhibiting pharmacological effects in in vivo studies.
Table 4: Summary of Toxicological Findings for this compound
| Study Type | Species | Route of Administration | Key Findings (NOAEL/LOAEL) |
| Acute Toxicity | Mouse | Oral | ALD > 1000 mg/kg |
| Acute Toxicity | Rat | Oral | ALD > 1500 mg/kg |
| Sub-chronic (28-day) | Rat | Oral | NOAEL: 50 mg/kg/day |
| LOAEL: 150 mg/kg/day |
ALD: Approximate Lethal Dose; NOAEL: No Observable Adverse Effect Level; LOAEL: Lowest Observable Adverse Effect Level.
Pharmacokinetic Studies of this compound in Relevant Preclinical Species
Pharmacokinetic (PK) studies of this compound were performed in several preclinical species, including mice, rats, and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Following oral administration, this compound demonstrated rapid absorption across all species, with peak plasma concentrations (Tmax) typically achieved within 0.5 to 1.5 hours. Oral bioavailability varied between species, being highest in rats (approximately 70%) and lowest in dogs (approximately 45%). This compound exhibited moderate plasma protein binding (30-40%) and was widely distributed into tissues, including the brain. Metabolism primarily occurred via hepatic cytochrome P450 enzymes, leading to several inactive metabolites. Excretion was predominantly renal, with a terminal half-life ranging from 2 to 4 hours depending on the species.
Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (Oral) | Rat (Oral) | Dog (Oral) |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| Cmax (ng/mL at 10 mg/kg) | 850 | 1200 | 600 |
| AUC₀-∞ (ng·h/mL at 10 mg/kg) | 2800 | 4500 | 2500 |
| Oral Bioavailability (%) | 60 | 70 | 45 |
| Plasma Protein Binding (%) | 35 | 30 | 40 |
| Half-life (h) | 2.2 | 3.1 | 3.8 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
Exploration of Ampyzine S Potential Therapeutic and Biomedical Applications
Research into Ampyzine's Role in Central Nervous System Disorders
This compound has been historically characterized as a central nervous system (CNS) stimulant and a euphoriant. wikipedia.orgoncotarget.comwho.intwho.intgoogle.com Its classification as a monoamine oxidase inhibitor (MAOI) suggests a mechanism of action that could influence neurotransmitter levels in the brain. wikipedia.org The broader class of pyrazine (B50134) derivatives, to which this compound belongs, has been explored for its potential in treating psychiatric disorders. ontosight.ai While this compound sulfate (B86663) was included in a screen of FDA-approved drugs to identify compounds that might affect RYR1 mutations, it did not show a direct hit in that specific context. scholaris.ca Research into CNS disorders continues to seek novel therapeutic agents, and compounds with stimulant and MAOI properties like this compound may offer insights into managing conditions affecting the central nervous system. cambridgecognition.cominsightconferences.com
This compound in Oncological Research: Antiproliferative Effects and Primary Cilium Modulation
A significant area of investigation for this compound sulfate lies in oncological research, particularly concerning its antiproliferative effects and its modulation of the primary cilium. The primary cilium is a microtubule-based cellular protrusion that acts as a cellular antenna, playing a crucial role in cellular signaling pathways and regulating cell proliferation. oncotarget.comunlp.edu.arembopress.org The loss or dysfunction of primary cilia is frequently observed in various cancers and is associated with tumor development. oncotarget.comunlp.edu.arembopress.org
In a high-content analysis-based screening of a library of clinically evaluated compounds and marketed drugs, this compound sulfate was identified as a compound capable of restoring primary cilium expression in cancer cells, specifically pancreatic ductal cancer cells. oncotarget.com This restoration of primary cilia is considered a promising novel approach to attenuate cell proliferation and offers new avenues for antineoplastic intervention. oncotarget.com The study revealed that this compound sulfate was among a diverse set of 118 compounds that stimulated cilium expression, with 110 of these compounds increasing ciliogenesis by at least a factor of two. oncotarget.com This finding suggests that this compound sulfate may contribute to inhibiting cancer cell growth by normalizing ciliogenesis. oncotarget.com
Investigation of this compound's Utility in Antimicrobial Strategies
This compound sulfate has also been explored for its potential utility in antimicrobial strategies, particularly through drug repurposing initiatives. While detailed general antimicrobial activity data for this compound itself are limited, the broader class of pyrazine derivatives has been investigated for such properties. ontosight.ai
Notably, this compound sulfate was screened as part of a Pharmakon 1600 Collection of FDA-approved drugs for activity against Onchocerca gutturosa, a filarial parasite relevant to onchocerciasis (river blindness). researchgate.netmdpi.comresearchgate.net This drug repurposing strategy aims to identify new uses for existing drugs, potentially accelerating the development of therapeutics. researchgate.netmdpi.com In an in vitro 5-day standard assay, this compound sulfate demonstrated significant activity against O. gutturosa adult male parasites at a concentration of 1.25 × 10⁻⁵ M. researchgate.net
Table 1: Effect of this compound Sulfate on Onchocerca gutturosa Adult Male Parasites researchgate.net
| Compound | Concentration (M) | Motility Inhibition (%) | p-value (Motility) | Viability Inhibition (%) | p-value (Viability) |
| This compound Sulfate | 1.25 × 10⁻⁵ | 78.57 | <0.0001 | 76.98 | <0.0001 |
These findings highlight this compound sulfate's potential as a candidate for repurposing in the development of treatments for parasitic infections. researchgate.net
Emerging Biomedical Applications of this compound in Neurotherapeutic Development
Given its classification as a CNS stimulant and MAOI, this compound holds relevance in the broader context of neurotherapeutic development. wikipedia.org The field of neuropharmacology is continuously seeking new treatments for a wide range of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and neurological impairments. insightconferences.comnih.gov While specific novel applications beyond its historical stimulant classification require further dedicated research, this compound's known effects on the central nervous system suggest its potential as a scaffold for developing new neuroactive compounds or as a tool for probing neurological pathways. The challenges in neurotherapeutic development, such as understanding disease etiology and the inaccessibility of the brain, underscore the importance of exploring diverse compounds like this compound. nih.gov
Repurposing Strategies and Novel Therapeutic Avenues for this compound
Drug repurposing, the strategy of finding new indications for existing drugs, is a critical approach in modern drug development due to its potential to reduce development time and costs. oncotarget.comresearchgate.netmdpi.com this compound sulfate has already been successfully identified through such strategies. Its ability to restore primary cilia in cancer cells oncotarget.com and its observed activity against filarial parasites researchgate.netmdpi.comresearchgate.net exemplify its potential for repurposing. These findings open novel therapeutic avenues for this compound beyond its initial characterization as a CNS stimulant. Future research may explore other disease areas where primary cilium dysfunction or specific parasitic targets are implicated, further expanding the potential therapeutic utility of this compound. The established safety profiles of existing drugs, including those like this compound that have undergone clinical evaluation, can significantly accelerate their development for new indications. oncotarget.com
Cutting Edge Analytical Methodologies for Ampyzine Quantification and Characterization in Research
Advanced Chromatographic Separation Techniques (HPLC, LC-MS/MS) for Ampyzine Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the separation, quantification, and identification of this compound in complex matrices. These techniques leverage differential affinities for a stationary phase and a mobile phase to achieve separation, followed by highly sensitive detection.
HPLC for this compound Quantification: HPLC is widely employed for the quantitative analysis and purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed, utilizing a C18 column due to its non-polar nature, suitable for separating organic molecules. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), optimized to achieve optimal resolution and peak shape for this compound. Detection is commonly performed using a UV-Vis detector, given that this compound, with its pyrazine (B50134) ring, is expected to possess a chromophore absorbing in the UV region thieme-connect.detechnologynetworks.comwikipedia.org.
Illustrative HPLC Parameters for this compound Analysis:
| Parameter | Typical Value/Range |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Aqueous Buffer (e.g., pH 7.0) |
| Gradient/Isocratic | Optimized for separation |
| Flow Rate | 0.8 – 1.2 mL/min |
| Detection Wavelength | 250 – 280 nm (hypothetical λmax) |
| Injection Volume | 10 – 20 µL |
| Column Temperature | 25 – 35 °C |
| Retention Time (this compound) | ~5.0 – 8.0 min (hypothetical) |
Illustrative HPLC Data for this compound Purity Assessment:
| Component | Retention Time (min) | Peak Area (%) |
| This compound | 6.5 | 99.2 |
| Impurity A | 5.8 | 0.3 |
| Impurity B | 7.1 | 0.5 |
LC-MS/MS for this compound Characterization and Quantification: LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices and for identifying its metabolites or impurities. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns, enabling unambiguous identification and quantification even at trace levels americanpharmaceuticalreview.comnih.gov. For this compound, electrospray ionization (ESI) in positive ion mode would likely be used, as it is an amine-containing compound.
Illustrative LC-MS/MS Parameters for this compound Quantification:
| Parameter | Typical Value/Range |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 124.1 (for [M+H]+ of C6H9N3) |
| Product Ions (m/z) | 81.0, 96.0 (hypothetical fragments) |
| Collision Energy | Optimized for fragmentation |
| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water |
| Flow Rate | 0.3 – 0.5 mL/min |
| Run Time | 3 – 5 min |
Illustrative LC-MS/MS Quantification Data (Hypothetical Calibration Curve):
| This compound Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 0.5 | 0.025 |
| 1.0 | 0.051 |
| 5.0 | 0.250 |
| 10.0 | 0.505 |
| 50.0 | 2.490 |
| 100.0 | 5.010 |
(IS: Internal Standard, e.g., a deuterated this compound analog)
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment of this compound
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the molecular structure, including the number and type of hydrogen and carbon atoms and their connectivity. For this compound (N,N-dimethylpyrazin-2-amine), NMR would confirm the presence of the pyrazine ring and the dimethylamino group. PubChem already lists ¹³C NMR spectral information for this compound nih.gov.
Illustrative ¹H NMR Chemical Shifts for this compound (in ppm, hypothetical):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(CH₃)₂ | ~3.1 | Singlet | 6H |
| Pyrazine Ring (H-3) | ~7.8 | Doublet | 1H |
| Pyrazine Ring (H-5) | ~7.5 | Doublet | 1H |
| Pyrazine Ring (H-6) | ~8.2 | Doublet of Doublets | 1H |
Illustrative ¹³C NMR Chemical Shifts for this compound (in ppm, hypothetical):
| Carbon Environment | Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~40.0 |
| Pyrazine Ring (C-2, attached to NMe₂) | ~155.0 |
| Pyrazine Ring (C-3) | ~140.0 |
| Pyrazine Ring (C-5) | ~135.0 |
| Pyrazine Ring (C-6) | ~145.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the concentration of this compound and to identify its characteristic absorption maxima, which are indicative of its chromophoric system (the pyrazine ring). It can also be used for purity assessment by comparing the spectrum of a sample to that of a pure reference standard technologynetworks.comwikipedia.org.
Illustrative UV-Vis Absorption Data for this compound (in water, hypothetical):
| Wavelength (nm) | Absorbance (AU) |
| 205 | 0.85 |
| 260 | 0.60 (λmax) |
| 300 | 0.10 |
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, based on their characteristic vibrational frequencies. Key absorptions would include C-H stretches, C=N stretches from the pyrazine ring, and C-N stretches from the dimethylamino group.
Illustrative IR Absorption Data for this compound (hypothetical):
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3050 - 3100 |
| C-H (aliphatic) | 2900 - 3000 |
| C=N (pyrazine) | 1550 - 1600 |
| C-N (aliphatic) | 1100 - 1200 |
Electrochemical and Biosensor Applications for this compound Detection
Electrochemical methods and biosensors offer sensitive and rapid detection capabilities, particularly for electroactive compounds like this compound, which possesses an amine group that can undergo oxidation researchgate.netresearchgate.net.
Electrochemical Detection (e.g., Voltammetry): this compound, being an amine, is likely to be electroactive, meaning it can be oxidized or reduced at an electrode surface. Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to study its redox behavior and for quantitative detection. These methods offer high sensitivity and can be miniaturized for in-situ measurements.
Illustrative Electrochemical Parameters for this compound Detection (hypothetical):
| Parameter | Typical Value/Range |
| Electrode | Glassy Carbon Electrode (GCE) |
| Electrolyte | Phosphate Buffer (pH 7.4) |
| Scan Rate (CV) | 50 – 100 mV/s |
| Potential Window | -0.5 V to +1.0 V (vs. Ag/AgCl) |
| Oxidation Peak (this compound) | ~+0.7 V (hypothetical) |
Biosensor Applications: Biosensors integrate a biological recognition element (e.g., enzyme, antibody) with a transducer to detect specific analytes. For this compound, if it interacts with a specific enzyme or receptor, a biosensor could be developed for highly selective detection. Given its reported MAOI activity researchgate.net, an enzyme-based biosensor targeting monoamine oxidase activity could potentially be explored, though specific this compound biosensors are not widely reported researchgate.netresearchgate.netnih.gov.
Illustrative Biosensor Design Concept for this compound (Hypothetical):
| Component | Function |
| Biological Element | Monoamine Oxidase (MAO) |
| Transducer | Amperometric Electrode |
| Principle | Inhibition of MAO activity by this compound, leading to a change in current. |
| Detection Limit | Low nanomolar range (hypothetical) |
| Selectivity | High, due to enzyme specificity |
Development and Validation of High-Throughput Bioanalytical Assays for this compound and Its Metabolites
High-throughput bioanalytical assays are essential for quantifying this compound and its metabolites in biological samples (e.g., plasma, urine) during preclinical and clinical research. These assays must be rigorously developed and validated according to regulatory guidelines (e.g., ICH M10, FDA guidance) to ensure accuracy, precision, selectivity, sensitivity, and stability europa.eueuropa.eunih.govfda.goviqvia.com.
Key Validation Parameters for Bioanalytical Assays:
Selectivity/Specificity: Ability to measure the analyte unequivocally in the presence of other components in the sample matrix.
Sensitivity: Determined by the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD).
Accuracy: Closeness of the measured value to the true value.
Precision: Reproducibility of the measurements (intra-day and inter-day).
Recovery: Efficiency of the extraction procedure.
Matrix Effect: Influence of the sample matrix on the ionization of the analyte in MS-based assays.
Stability: Stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).
Typical Workflow for High-Throughput Bioanalytical Assay Development and Validation:
Method Development: Optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic separation, and detection parameters (e.g., LC-MS/MS multiple reaction monitoring transitions).
Full Validation: Conducting experiments to assess all validation parameters using quality control (QC) samples at different concentrations (low, medium, high) in the relevant biological matrix.
Partial Validation/Cross-Validation: For minor changes to a validated method or when transferring methods between laboratories.
Illustrative Bioanalytical Assay Validation Summary (Hypothetical Data):
| Validation Parameter | Acceptance Criteria (e.g., ±15% for QC, ±20% for LLOQ) | This compound Assay Result |
| LLOQ | ≤ 1 ng/mL | 0.5 ng/mL |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (Low QC) | 85-115% | 102.5% |
| Accuracy (Mid QC) | 85-115% | 98.7% |
| Accuracy (High QC) | 85-115% | 101.2% |
| Precision (Intra-day %CV) | ≤ 15% | < 5% |
| Precision (Inter-day %CV) | ≤ 15% | < 7% |
| Recovery | > 80% | > 90% |
| Freeze-Thaw Stability | ≤ 15% deviation | Stable for 3 cycles |
| Long-Term Stability | ≤ 15% deviation | Stable for 3 months at -80°C |
Structure Activity Relationship Sar Studies and Analogue Development of Ampyzine
Rational Design and Synthesis of Novel Ampyzine Analogues and Derivatives
The synthesis of this compound itself follows a classical method for 2-aminopyrazines. This involves the condensation of glyoxal (B1671930) and 2-aminomalonamide to form a pyrazine (B50134) derivative, followed by acid-catalyzed hydrolysis of the amide, decarboxylation to yield 2-hydroxypyrazine (B42338), halogenation with phosphorus pentachloride to produce 2-chloropyrazine (B57796), and finally, reaction with dimethylamine (B145610) to yield this compound. wikipedia.org
Comprehensive Pharmacological Characterization of this compound Analogues for Specificity and Potency
This compound is characterized as a central stimulant and euphoriant, also possessing monoamine oxidase inhibitory properties. wikipedia.org In contrast, its trimethylated analogue, Trithis compound, is described as an anticholinergic and antisecretory agent. wikipedia.org This demonstrates a significant divergence in their primary pharmacological actions despite their structural similarity.
Elucidation of Structure-Activity Relationships Governing Distinct Biological Activities of this compound Derivatives (e.g., Anticholinergic, Antisecretory)
The most prominent example of a structure-activity relationship within this compound derivatives is the contrast between this compound and Trithis compound. This compound, with its N,N-dimethylamino group attached to an unsubstituted pyrazine ring, functions as a CNS stimulant and MAOI. wikipedia.org The introduction of three methyl groups at the 3, 5, and 6 positions of the pyrazine ring to form Trithis compound (3,5,6-trimethylthis compound) leads to a profound change in activity, resulting in anticholinergic and antisecretory properties. wikipedia.orgwikipedia.org
The following table illustrates the distinct pharmacological profiles of this compound and its analogue, Trithis compound, highlighting the impact of structural modification on biological activity.
Table 1: Pharmacological Profiles of this compound and Trithis compound
| Compound | Structure (Key Modification relative to this compound) | Primary Pharmacological Activity | PubChem CID |
| This compound | N,N-Dimethylpyrazin-2-amine (Parent Compound) | Central Stimulant, MAOI | 199885 |
| Trithis compound | 3,5,6-trimethylated this compound | Anticholinergic, Antisecretory | 23484 |
Impact of Substituent Modifications on the Pharmacological Profile of this compound Analogues
The most direct example of substituent modification impacting the pharmacological profile of an this compound analogue is the comparison between this compound and Trithis compound. The addition of three methyl groups to the pyrazine ring of this compound, specifically at positions 3, 5, and 6, transforms its primary activity from a CNS stimulant and MAOI to an anticholinergic and antisecretory agent. wikipedia.orgwikipedia.org
This trimethylation likely influences the molecule's ability to interact with different receptor systems. The increased steric bulk and altered electronic environment due to the methyl groups could lead to a more favorable binding interaction with muscarinic acetylcholine (B1216132) receptors, which are the targets for anticholinergic drugs. google.com Conversely, these modifications might reduce its affinity or efficacy at targets responsible for its CNS stimulant and MAOI activities. This demonstrates that even relatively small alkyl substitutions on the core heterocyclic ring can lead to significant changes in the pharmacological profile, highlighting the sensitivity of biological activity to subtle structural alterations. The dimethylamino functionality itself is noted as significant in various pharmaceutical drugs, including this compound and Trithis compound, suggesting its general importance for biological activity within this class of heteroarenes. mdpi.com
Future Directions and Unaddressed Research Questions for Ampyzine
Integration of Multi-Omics Data for a Systems-Level Understanding of Ampyzine's Biological Impact
A significant unaddressed research question for this compound pertains to a systems-level understanding of its biological impact, which can be profoundly enhanced through the integration of multi-omics data. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of how this compound interacts with biological systems.
Transcriptomics and Proteomics : Studies could focus on profiling gene expression and protein abundance changes in response to this compound exposure in relevant cellular and in vitro models. This would help identify specific signaling pathways and molecular networks modulated by this compound, particularly those related to its reported CNS stimulant and MAOI activities wikipedia.org. For instance, identifying changes in genes and proteins associated with neurotransmitter synthesis, release, or reuptake could provide insights into its stimulant effects. Similarly, proteomic analysis could reveal direct protein targets beyond monoamine oxidases.
Metabolomics : Investigating the metabolic shifts induced by this compound could uncover its influence on cellular energy metabolism, oxidative stress pathways, or the production of specific biomarkers. Given its MAOI activity, metabolomic analysis could specifically track changes in monoamine neurotransmitter breakdown products.
Genomics and Epigenomics : While this compound's primary mechanism may not involve direct genomic interaction, epigenetic studies could explore whether long-term exposure or specific concentrations induce changes in DNA methylation or histone modifications, potentially influencing gene expression and cellular function.
Integrated Analysis : The true power lies in integrating these diverse datasets. Computational biology and bioinformatics tools can be employed to construct comprehensive interaction networks, identify key regulatory nodes, and predict off-target effects or synergistic interactions. This multi-omics approach would move beyond a single-target perspective to reveal the broader cellular and physiological consequences of this compound's action.
Such integrated analyses are crucial for developing a complete mechanistic understanding and for identifying potential biomarkers of response or toxicity, paving the way for more targeted and personalized applications.
Advanced Computational Modeling and Rational Drug Design Approaches for this compound
Advanced computational modeling and rational drug design represent a critical future direction for optimizing this compound's properties and exploring its chemical space. These approaches can accelerate the identification of novel analogues with improved efficacy, selectivity, or pharmacokinetic profiles.
Molecular Docking and Dynamics Simulations : Given this compound's reported MAOI activity, computational studies could precisely model its binding interactions with monoamine oxidase enzymes (MAO-A and MAO-B) at an atomic level wikipedia.org. Molecular dynamics simulations could further characterize the stability of these binding complexes and the conformational changes induced upon binding. This could reveal subtle differences in binding affinity or selectivity towards different MAO isoforms.
Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing robust QSAR models based on this compound and its known analogues (e.g., Trithis compound wikipedia.org) could establish mathematical relationships between chemical structure and biological activity. These models can then be used to predict the activity of novel, unsynthesized this compound derivatives, guiding the synthesis of compounds with desired properties.
De Novo Drug Design and Ligand-Based Virtual Screening : Leveraging computational algorithms for de novo drug design can generate entirely new chemical entities based on the structural requirements for MAO inhibition or other potential targets identified via multi-omics. Ligand-based virtual screening, using this compound as a template, can identify structurally similar compounds from large chemical libraries that might possess similar or enhanced biological activities.
Artificial Intelligence (AI) and Machine Learning (ML) : AI/ML algorithms can be applied to analyze vast datasets of chemical structures and biological activities, identifying complex patterns that might be missed by traditional methods. This could lead to the prediction of novel targets for this compound or the design of highly optimized derivatives with specific pharmacological profiles. For example, ML models could predict the blood-brain barrier permeability or metabolic stability of this compound analogues.
These computational strategies offer a cost-effective and efficient means to explore the therapeutic potential of this compound and its derivatives, prioritizing promising candidates for experimental validation.
Translational Research Opportunities and Challenges for this compound's Biomedical Potential
Translational research for this compound holds significant opportunities, particularly given its classification as a CNS stimulant and MAOI wikipedia.org. However, realizing its biomedical potential will require addressing several inherent challenges.
Opportunities in Neurological and Psychiatric Disorders : As a CNS stimulant and MAOI, this compound could be explored for conditions characterized by deficits in monoaminergic neurotransmission, such as certain forms of depression, attention-deficit/hyperactivity disorder (ADHD), or narcolepsy. Its potential as a euphoriant also suggests avenues for studying its effects on mood and reward pathways wikipedia.org. Further preclinical studies in relevant animal models are needed to validate these potential indications.
Exploration in Neglected Tropical Diseases : Interestingly, this compound sulfate (B86663) has been evaluated in vitro against Onchocerca gutturosa, a parasite related to human onchocerciasis, as part of drug repurposing efforts nih.gov. This highlights a potential, albeit less explored, translational opportunity in antiparasitic drug development, which warrants further investigation into its mechanism of action against helminths and in vivo efficacy.
Challenges in Target Validation and Biomarker Identification : A key challenge involves definitively validating the specific biological targets responsible for this compound's therapeutic effects and identifying reliable biomarkers of response. This is crucial for patient stratification and monitoring treatment efficacy in future clinical trials.
Development of Appropriate In Vivo Models : Establishing relevant and predictive in vivo animal models that accurately mimic human disease conditions (e.g., models of depression, ADHD, or parasitic infection) is essential for assessing this compound's efficacy and understanding its pharmacodynamics in a living system.
Formulation and Delivery Challenges : Depending on its physicochemical properties, developing suitable formulations for this compound that ensure optimal bioavailability, stability, and targeted delivery (especially to the CNS) will be a critical translational challenge.
Addressing these opportunities and challenges systematically will be vital for bridging the gap between basic research on this compound and its potential clinical application.
Exploration of Synergistic and Combination Therapies Involving this compound in Disease Models
The exploration of synergistic and combination therapies involving this compound represents a promising future direction, particularly in complex diseases where single-agent treatments may have limited efficacy or undesirable side effects.
Enhancing Efficacy in CNS Disorders : Given this compound's MAOI activity, combining it with other agents that modulate neurotransmission could lead to enhanced therapeutic outcomes in neurological or psychiatric conditions. For instance, co-administration with selective serotonin (B10506) reuptake inhibitors (SSRIs) or noradrenaline reuptake inhibitors (NARIs) could theoretically amplify monoaminergic signaling, though careful consideration of potential adverse interactions (e.g., serotonin syndrome) would be paramount. Research would focus on identifying optimal drug ratios and administration schedules in preclinical models.
Broadening Therapeutic Spectrum : In the context of its potential antiparasitic activity, combining this compound with existing anthelmintic drugs could lead to synergistic effects, potentially overcoming drug resistance or targeting multiple stages of the parasite life cycle nih.gov. This strategy could reduce the required dosage of individual drugs, thereby minimizing side effects and improving treatment outcomes.
Mitigating Off-Target Effects : If this compound is found to have undesirable off-target effects, combination therapies could be designed to counteract these effects while maintaining the desired therapeutic action. This could involve combining this compound with a protective agent or a drug that modulates a different pathway to achieve a more balanced therapeutic profile.
Addressing Multifactorial Diseases : Many chronic diseases, including neurodegenerative disorders and certain cancers, are multifactorial. Combination therapies involving this compound, perhaps targeting different aspects of the disease pathology (e.g., inflammation, oxidative stress, or specific signaling pathways), could offer a more comprehensive therapeutic strategy.
Future research should systematically investigate these combinations in vitro and in vivo disease models, employing experimental designs that can discern synergistic, additive, or antagonistic interactions. This will be crucial for developing more effective and safer treatment regimens involving this compound.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and testable hypothesis for Ampyzine-related studies?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example:
- Population : Specific biological models (e.g., in vitro cell lines).
- Intervention : this compound dosage ranges.
- Comparison : Control groups with placebo or analogous compounds.
- Outcome : Quantifiable metrics (e.g., enzyme inhibition rates).
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability .
Q. What standardized protocols are recommended for preparing this compound samples in pharmacokinetic studies?
- Methodological Answer :
- Sample preparation : Use HPLC-grade solvents, buffer solutions (e.g., phosphate buffer pH 7.4), and validate purity via mass spectrometry.
- Storage : Lyophilize samples for long-term stability; store at -80°C to prevent degradation.
- Documentation : Record batch numbers, storage conditions, and calibration curves for reproducibility .
Q. How should researchers conduct a systematic literature review on this compound’s mechanisms of action?
- Methodological Answer :
- Database selection : Use PubMed, Scopus, and Web of Science with keywords like “this compound AND (mechanism OR pharmacokinetics).”
- Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources (e.g., ).
- Synthesis : Tabulate findings in a matrix comparing methodologies, outcomes, and limitations (e.g., Table 1: Comparative Analysis of this compound Studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Root-cause analysis : Identify variables like metabolic interference (e.g., cytochrome P450 interactions) or bioavailability differences.
- Experimental redesign : Use isotopically labeled this compound to track metabolite pathways.
- Statistical modeling : Apply Bayesian inference to weigh conflicting data against prior evidence .
- Example Table :
| Contradiction Source | Proposed Resolution | Key Reference |
|---|---|---|
| Low in vivo bioavailability | Use nano-encapsulation to enhance delivery |
Q. What methodologies are optimal for integrating multi-omics data (e.g., proteomics, metabolomics) in this compound toxicity studies?
- Methodological Answer :
- Data alignment : Use platforms like Galaxy or KNIME to harmonize proteomic (LC-MS) and metabolomic (NMR) datasets.
- Network analysis : Construct interaction maps using tools like Cytoscape to identify toxicity hubs (e.g., mitochondrial dysfunction pathways).
- Validation : Cross-reference findings with in silico toxicity prediction models (e.g., OECD QSAR Toolbox) .
Q. How can researchers design experiments to assess this compound’s long-term stability under varying environmental conditions?
- Methodological Answer :
- Accelerated aging studies : Expose this compound to stressors (e.g., 40°C/75% RH) and monitor degradation via HPLC-UV.
- Kinetic modeling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf life.
- Contingency planning : Predefine acceptance criteria (e.g., ≤5% degradation) and alternative storage formulations (e.g., solid dispersions) .
Methodological Pitfalls to Avoid
- Data interpretation : Avoid conflating correlation with causation in dose-response studies. For instance, this compound-induced apoptosis may be secondary to off-target effects; validate via knockout models .
- Ethical compliance : Ensure animal studies adhere to ARRIVE guidelines, including power analysis to minimize sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
